2,3,7,8-Tetrachlorodibenzofuran

Description

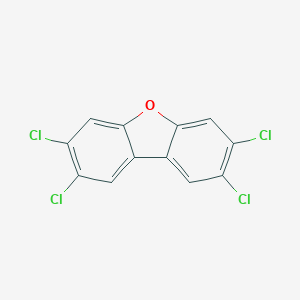

Structure

3D Structure

Properties

IUPAC Name |

2,3,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVNVHUTQZITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052147 | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 6.92X10-4 mg/l @ 26 °C | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000153 [mmHg] | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from 2,2,4-trimethylpentane | |

CAS No. |

51207-31-9, 89059-46-1 | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051207319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran, 2,3,7,8-tetrachloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZJ41GQI5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

227-228 °C | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Emergence of a Persistent Environmental Toxicant

An In-depth Technical Guide to the Synthesis and Discovery of 2,3,7,8-Tetrachlorodibenzofuran (TCDF)

This compound (TCDF) is a specific member, or congener, of the polychlorinated dibenzofurans (PCDFs), a family of 135 structurally related compounds.[1][2] It is a colorless, crystalline solid with the chemical formula C₁₂H₄Cl₄O.[1] TCDF and its related dioxin-like compounds are not intentionally manufactured for any commercial purpose.[1][3] Instead, they are highly toxic and environmentally persistent byproducts of various industrial and combustion processes.[1][4][5] The discovery of TCDF in the mid-20th century was a direct consequence of the expansion of the organochlorine chemical industry and the increasing awareness of persistent organic pollutants (POPs) in the environment.[1][6]

The significance of TCDF lies in its profound biological activity and resistance to degradation. Like its more famous cousin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), TCDF exerts its toxicity primarily through activation of the aryl hydrocarbon receptor (AhR), a protein that regulates gene expression.[6] This interaction disrupts normal cellular processes and can lead to a host of adverse health effects, including damage to the immune, endocrine, and reproductive systems, as well as potential carcinogenicity.[6][7] The tragic "Yusho" and "Yu-Cheng" mass poisoning incidents in Japan and Taiwan, where rice oil was contaminated with Polychlorinated Biphenyls (PCBs) and their heat-degradation products including PCDFs, provided devastating human evidence of their toxicity.[7] This guide provides a detailed examination of the historical discovery, unintentional formation pathways, and intentional laboratory synthesis of 2,3,7,8-TCDF.

Part 1: Discovery and Unintentional Formation Pathways

The history of TCDF is inextricably linked to the history of industrial chlorine chemistry. It was identified as an unwanted contaminant in various chlorinated chemical products and as an emission from high-temperature processes.[1][8] Understanding these formation pathways is critical for environmental monitoring, remediation, and the development of safer industrial processes.

Thermal Generation: Combustion and Pyrolysis

High-temperature processes are the most significant sources of TCDF released into the environment.[1][9] The formation generally occurs in a temperature window of 300°C to 600°C when organic matter, a chlorine source, and a metal catalyst (like copper) are present.[4][10]

-

Waste Incineration: The combustion of municipal, medical, and hazardous waste is a primary source of TCDF emissions.[1][11][12] Incomplete combustion of organic materials in the presence of chlorine-containing plastics (like PVC) or inorganic chlorides creates the ideal conditions for TCDF synthesis.[1]

-

Fires Involving PCBs: Polychlorinated biphenyls (PCBs) were widely used as dielectric fluids in transformers and capacitors.[2] Fires and explosions involving this equipment can lead to the pyrolysis of PCBs, a process that generates significant quantities of PCDFs, including TCDF.[2][9] Soot from these incidents can be heavily contaminated.[9]

-

Metallurgical Processes: The manufacturing of iron and steel, as well as other metal recycling and production facilities, are also recognized as major sources of PCDF emissions.[2][11]

Industrial Chemical Synthesis Byproducts

TCDF is formed as an impurity during the synthesis of several chlorinated aromatic compounds. The presence of TCDF in these products led to widespread environmental contamination and human exposure.

-

Chlorophenol Production: The synthesis of chlorinated phenols, which are used as pesticides and wood preservatives, can result in the formation of PCDFs through the intermolecular condensation of ortho-chlorophenol precursors.[1][6]

-

PCB Manufacturing: TCDF has been identified as a critical byproduct in the synthesis of specific PCB congeners, such as 2,2',4,4',5,5'-hexachlorobiphenyl, via the Ullmann reaction.[11]

-

Pulp and Paper Bleaching: The use of elemental chlorine gas in the bleaching of paper pulp was a significant source of 2,3,7,8-TCDF in the past, leading to contamination of waterways and aquatic life.[2][12]

Mechanistic Pathways of Unintentional Formation

Two principal chemical mechanisms account for the majority of unintentional TCDF formation:

-

Precursor Pathway (Condensation): This pathway involves the condensation of two precursor molecules, most commonly chlorinated phenols. For TCDF, this typically involves the reaction of two chlorophenate molecules, where a chlorine atom is displaced, leading to the formation of the dibenzofuran ring structure.

-

De Novo Synthesis: In this pathway, TCDF is formed from elemental carbon, a chlorine source (like HCl or Cl₂), and oxygen in the presence of a catalyst, often copper. This process occurs on the surface of fly ash particles in incinerators and involves the gradual buildup of the chlorinated aromatic structure.

The following diagram illustrates the primary unintentional formation routes of TCDF.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Buy this compound | 89059-46-1 [smolecule.com]

- 7. ewg.org [ewg.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 11. caymanchem.com [caymanchem.com]

- 12. Fact sheet: Dioxins and Furans — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

2,3,7,8-TCDF chemical properties and molecular structure

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF)

Introduction

This compound (2,3,7,8-TCDF) is a specific, highly toxic congener within the polychlorinated dibenzofurans (PCDFs) class of compounds.[1][2] PCDFs are a family of 135 structurally related chemicals, known as congeners, which contain one to eight chlorine atoms attached to the dibenzofuran core.[1][2] 2,3,7,8-TCDF is not produced commercially but is an unintentional byproduct of various industrial and combustion processes.[1][3] These include waste incineration, the manufacturing of chlorinated chemicals like polychlorinated biphenyls (PCBs), and the bleaching of pulp and paper.[1][4] Its persistence in the environment, propensity for bioaccumulation in the food chain, and significant toxicological effects make it a compound of major concern for environmental and health scientists.[1][5]

This guide provides a detailed overview of the molecular structure, physicochemical properties, standard analytical methodologies, and the primary mechanism of toxicity of 2,3,7,8-TCDF, tailored for researchers and professionals in drug development and environmental science.

Molecular Structure and Physicochemical Properties

The defining feature of 2,3,7,8-TCDF is its planar dibenzofuran backbone with chlorine atoms substituted at the 2, 3, 7, and 8 positions. This specific substitution pattern is critical to its biological activity and toxicity, as it allows the molecule to bind with high affinity to the Aryl Hydrocarbon Receptor (AhR).[6]

The fundamental structure consists of two benzene rings fused to a central furan ring. The chlorine atoms at the lateral 2, 3, 7, and 8 positions confer a high degree of lipophilicity and resistance to metabolic degradation.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. ewg.org [ewg.org]

- 6. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2,3,7,8-Tetrachlorodibenzofuran (TCDF)

Abstract

2,3,7,8-Tetrachlorodibenzofuran (TCDF) is a highly toxic and persistent environmental contaminant belonging to the family of polychlorinated dibenzofurans (PCDFs).[1][2] As an unintended byproduct of various industrial processes, including waste incineration and chemical manufacturing, its prevalence poses significant risks to environmental and human health.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning TCDF toxicity. The central focus is its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that serves as the primary mediator for the toxic effects of TCDF and other dioxin-like compounds.[1][5][6] We will dissect the canonical AhR signaling pathway, from initial ligand binding and nuclear translocation to the subsequent alteration of gene expression. Furthermore, this guide details the downstream toxicological consequences, presents quantitative data on TCDF's potency, and provides field-proven experimental protocols for researchers investigating its mechanism of action.

Introduction: The Molecular Instigator

This compound is a planar, halogenated aromatic hydrocarbon. Its chemical stability and lipophilic ("fat-loving") nature contribute to its persistence in the environment and its bioaccumulation in the food chain, with human exposure primarily occurring through the consumption of high-fat foods like meat and dairy.[3][7] The toxicity of TCDF is not exerted through direct chemical reactivity but rather by hijacking a fundamental cellular signaling pathway. The entire cascade of toxic effects is initiated by the high-affinity binding of TCDF to the Aryl Hydrocarbon Receptor (AhR).[2][5]

To standardize risk assessment, dioxin-like compounds are assigned a Toxic Equivalency Factor (TEF), which compares their potency to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[8][9] TCDD has a TEF of 1.0. Based on extensive in vivo and in vitro data, TCDF has been assigned a TEF of 0.1 by the World Health Organization (WHO), indicating it is considered one-tenth as toxic as TCDD.[2][10]

The Core Mechanism: Hijacking the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The vast majority of TCDF's biological and toxic effects are mediated through the canonical AhR signaling pathway.[6][11] This pathway is a sophisticated cellular system for sensing and responding to certain chemical signals. TCDF, due to its structural properties, acts as a potent and persistent activator of this pathway, leading to its dysregulation.

The pathway can be understood in four critical steps:

-

Ligand Binding and Receptor Activation: In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex. This complex includes chaperone proteins such as two molecules of heat shock protein 90 (Hsp90), p23, and the AhR-interacting protein (AIP).[12][13] TCDF diffuses across the cell membrane and binds with high affinity to a specific pocket within the AhR protein.

-

Nuclear Translocation: This binding event triggers a conformational change in the AhR, exposing a nuclear localization signal. This allows the entire ligand-receptor complex to be transported from the cytoplasm into the nucleus.[12][13]

-

Heterodimerization and DNA Binding: Once inside the nucleus, the chaperone proteins dissociate, and the ligand-activated AhR forms a heterodimer with another protein called the AhR Nuclear Translocator (ARNT).[11][14] This newly formed TCDF-AhR-ARNT complex is a potent transcription factor. It seeks out and binds to specific DNA sequences known as Dioxin Response Elements (DREs) located in the promoter regions of target genes.[11][14]

-

Altered Gene Transcription: The binding of the TCDF-AhR-ARNT complex to DREs recruits co-activator proteins and initiates the transcription of a wide array of genes, often referred to as the "AhR gene battery."[15] The persistent and inappropriate activation of these genes by a stable ligand like TCDF disrupts normal cellular function and leads to toxicity.[16] A hallmark of AhR activation is the potent induction of xenobiotic-metabolizing enzymes, particularly cytochrome P450s like CYP1A1.[11]

Visualizing the Canonical AhR Pathway

The following diagram illustrates the step-by-step activation of the AhR pathway by TCDF.

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR) activated by TCDF.

Toxicological Consequences of TCDF Exposure

The persistent dysregulation of the AhR gene battery by TCDF manifests in a wide range of toxic effects across multiple organ systems.

-

Hepatotoxicity: The liver is a primary target for TCDF toxicity, which can induce hepatic steatosis (fatty liver), endoplasmic reticulum stress, and alter lipid metabolism.[4]

-

Immunotoxicity: TCDF disrupts normal immune function, contributing to immunosuppression.[1][7]

-

Endocrine and Reproductive Disruption: As an endocrine disruptor, TCDF interferes with hormonal systems and can cause severe reproductive and developmental effects.[1][7] Studies in mice have shown that TCDF is a potent teratogen, causing dose-related increases in birth defects such as cleft palate and hydronephrosis (kidney swelling).[4][17]

-

Carcinogenicity: TCDF is considered a potential carcinogen. Its mechanism is primarily through tumor promotion by altering cellular replication, senescence, and apoptosis, rather than by directly causing DNA mutations.[1][6]

-

Metabolic Disruption and the Gut Microbiome: Emerging research has identified a critical link between early-life TCDF exposure and long-term metabolic disorders.[5][18] Animal studies show that exposure permanently disrupts the gut microbiome, leading to increased body weight and glucose intolerance later in life.[3][19] TCDF exposure has been shown to decrease the abundance of beneficial bacteria like Akkermansia muciniphila and reduce levels of short-chain fatty acids (SCFAs).[5][18][20] Remarkably, these metabolic disruptions can be transferred to germ-free mice via a microbiome transplant, confirming the causal role of the altered gut microbiota.[3][21]

Quantitative Analysis: TCDF vs. TCDD

The toxicity of TCDF is best understood in relation to TCDD. While both activate the same AhR pathway, TCDD does so more potently and elicits a broader and more robust gene expression response.

| Parameter | 2,3,7,8-TCDF | 2,3,7,8-TCDD | Reference(s) |

| WHO Toxic Equivalency Factor (TEF) | 0.1 | 1.0 | [2][10] |

| Number of Genes with Dose-Response | 837 | 1027 | [22][23] |

| Median Relative Potency (REP) for 83 Genes | 0.10 (Range: 0.01-0.56) | 1.0 (by definition) | [22][24] |

| REP for EROD Activity & Relative Liver Weight | 0.04 | 1.0 (by definition) | [22][24] |

| Sigmoidal Responsive Genes (Hepatic) | 179 | 270 | [22][24] |

| ED₅₀ for Sigmoidal Genes (µg/kg) | 0.74 - 299.9 | 0.08 - 42.2 | [22][24] |

EROD: Ethoxyresorufin-O-deethylase, a classic biomarker of AhR activation.

Field Insight: The data clearly show that while TCDF is a potent toxicant, it is less potent than TCDD. It affects a smaller subset of genes and requires a higher dose to achieve similar effects.[11][22][23] This is crucial for risk assessment, as it underscores why the TEF approach is necessary to evaluate the total "dioxin-like" toxicity of a chemical mixture.[10]

Key Experimental Protocols

Investigating the mechanism of TCDF requires robust and validated methodologies. Here, we detail two foundational assays that are cornerstones of AhR research.

Protocol 1: AhR Competitive Ligand Binding Assay

Causality: This assay directly addresses the first step of the mechanistic cascade: the binding of the ligand to the receptor. By quantifying how effectively TCDF competes with a known high-affinity radioligand, we can determine its binding affinity for the AhR. This affinity is a primary determinant of its toxic potential.

Methodology:

-

Preparation of Cytosol: Prepare hepatic cytosol (which is rich in AhR) from a suitable animal model (e.g., C57BL/6 mouse or rat) by homogenization and ultracentrifugation to isolate the soluble protein fraction. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Incubation: In triplicate, incubate a constant amount of cytosol (e.g., 2 mg protein/mL) with a saturating concentration of a high-affinity radioligand (e.g., 2nM [³H]TCDD).[13]

-

Competition: To parallel sets of tubes, add increasing concentrations of unlabeled TCDF (the competitor). Also include a control for non-specific binding by adding a 200-fold molar excess of unlabeled TCDD.[13]

-

Equilibration: Incubate all tubes for a defined period (e.g., 2 hours at 20°C) to allow binding to reach a steady state.[13]

-

Separation of Bound/Free Ligand: Separate the AhR-bound radioligand from the free radioligand. A common method is the hydroxylapatite (HAP) assay, where the protein-ligand complexes bind to HAP, which is then pelleted by centrifugation.[13]

-

Quantification: Wash the pellet to remove unbound ligand, then resuspend and add to a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [³H]TCDD binding against the log concentration of TCDF. This allows for the calculation of the IC₅₀ (the concentration of TCDF that inhibits 50% of [³H]TCDD binding), from which the binding affinity (Kd) can be derived.

Protocol 2: DRE-Luciferase Reporter Gene Assay

Causality: This assay provides a functional readout of the entire canonical AhR pathway, from ligand binding to the transcriptional activation of a target gene. A positive result directly validates that a compound not only binds the AhR but also successfully initiates the downstream nuclear events leading to gene expression.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., mouse hepatoma Hepa1c1c7 or human liver cancer HepG2) that has been stably transfected with a DRE-driven firefly luciferase reporter plasmid.

-

Cell Plating: Plate the cells in an opaque 96-well plate suitable for luminescence readings and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of TCDF concentrations (and appropriate vehicle controls, e.g., DMSO) for a specified duration (e.g., 4 to 24 hours).

-

Cell Lysis: After treatment, remove the media and wash the cells with PBS. Add a passive lysis buffer to each well and incubate for ~15 minutes at room temperature with gentle shaking to ensure complete cell lysis.[25]

-

Luciferase Reaction:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Use an automated injector to add Luciferase Assay Reagent (containing the substrate, luciferin) to each well.[25]

-

Immediately measure the resulting luminescence, which is directly proportional to the amount of expressed luciferase enzyme.

-

-

Normalization (Optional but Recommended): To control for variations in cell number and transfection efficiency, a dual-luciferase system is often employed.[26][27] This involves co-transfecting a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter. After reading the firefly luminescence, a second reagent is added that quenches the firefly signal and initiates the Renilla reaction. The firefly signal is then normalized to the Renilla signal.[26][28]

-

Data Analysis: Plot the normalized luciferase activity (Relative Light Units) against the log concentration of TCDF to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Visualizing the Reporter Assay Workflow

Caption: Experimental workflow for a DRE-luciferase reporter gene assay to measure AhR activation.

Conclusion and Future Directions

The mechanism of action for this compound is a classic example of toxicity mediated by receptor interaction. Its ability to potently and persistently activate the AhR signaling pathway leads to widespread dysregulation of gene expression, culminating in multi-organ toxicity. While the canonical AhR-DRE pathway explains the majority of its effects, ongoing research continues to explore non-canonical pathways and the intricate interplay between TCDF, the AhR, and other cellular signaling networks. A particularly compelling new frontier is the role of the gut microbiome as both a target and mediator of TCDF toxicity, opening new avenues for understanding and potentially mitigating the long-term health consequences of exposure to this pervasive environmental contaminant.[3][5][18]

References

-

Effects of Early Life Exposures to the Aryl Hydrocarbon Receptor Ligand TCDF on Gut Microbiota and Host Metabolic Homeostasis in C57BL/6J Mice. (2024). Environmental Health Perspectives. Available from: [Link]

-

Early life exposure to common chemical permanently disrupts gut microbiome. (2024). Penn State News. Available from: [Link]

-

Early exposure to toxic TCDF messes with gut bacteria later in life, finds study in mice. (2024). The New Lede. Available from: [Link]

-

van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences. Available from: [Link]

-

Early life exposure to common chemical permanently disrupts gut microbiome, study suggests. (2024). ScienceDaily. Available from: [Link]

-

Boverhof, D. R., et al. (2009). Automated dose-response analysis of the relative hepatic gene expression potency of TCDF in C57BL/6 mice. Toxicological Sciences. Available from: [Link]

-

TCDF changes the functionality of the gut microbiome. (2021). ResearchGate. Available from: [Link]

-

2,3,7,8-TCDF (tetrafuran). Environmental Working Group (EWG) Human Toxome Project. Available from: [Link]

-

Toxic equivalency factor. (2019). Opasnet. Available from: [Link]

-

Boverhof, D. R., et al. (2009). Automated Dose-Response Analysis of the Relative Hepatic Gene Expression Potency of TCDF in C57BL/6 Mice. Toxicological Sciences. Available from: [Link]

-

Mechanism of action of 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonists: Characterization of 6-[>125>I]methyl-8-iodo-1, 3-dichlorodibenzofuran-Ah receptor complexes. (1987). Houston Methodist Scholars. Available from: [Link]

-

TCDD and Dioxin: Toxicology Consultants and Assessment Specialists. TCAS, LLC. Available from: [Link]

-

Dual Luciferase Reporter Assay Protocol. Assay Genie. Available from: [Link]

-

Weber, H., et al. (1985). Teratogenicity of this compound (TCDF) in mice. Toxicology Letters. Available from: [Link]

-

Dioxin Toxicity Equivalency Factors (TEFs) for Human Health. Risk Assessment Information System. Available from: [Link]

-

Toxic equivalency factor. Wikipedia. Available from: [Link]

-

Automated Dose-Response Analysis of the Relative Hepatic Gene Expression Potency of TCDF in C57BL/6 Mice. (2009). ResearchGate. Available from: [Link]

-

Vogeley, C., et al. (2021). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. International Journal of Molecular Sciences. Available from: [Link]

-

2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. (2016). IARC Monographs. Available from: [Link]

-

Recommended Toxicity Equivalency Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds. (2009). US EPA. Available from: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Tian, Y., et al. (2024). Effects of Early Life Exposures to the Aryl Hydrocarbon Receptor Ligand TCDF on Gut Microbiota and Host Metabolic Homeostasis in C57BL/6J Mice. Environmental Health Perspectives. Available from: [Link]

-

Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. (2021). ResearchGate. Available from: [Link]

-

Bunaciu, R. P., & Denison, M. S. (2007). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. Toxicological Sciences. Available from: [Link]

-

Safe, S., et al. (2018). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. International Journal of Molecular Sciences. Available from: [Link]

-

McNabb, D. S., et al. (2005). Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae. Eukaryotic Cell. Available from: [Link]

-

Pierre, S. V., et al. (2014). Aryl Hydrocarbon Receptor Activation by TCDD Modulates Expression of Extracellular Matrix Remodeling Genes during Experimental Liver Fibrosis. Toxicological Sciences. Available from: [Link]

-

RNA Sequencing Demonstrates that TCDD-Induced Gene Expression is Significantly Altered in Male Fmo3−/− Mice. (2022). ResearchGate. Available from: [Link]

-

Luciferase Assay protocol. Emory University. Available from: [Link]

-

He, G., et al. (2015). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Springer Nature Experiments. Available from: [Link]

-

TCDD-induced alterations in gene expression profiles of the developing mouse paw do not influence morphological differentiation of this potential target tissue. (2007). Toxicological Sciences. Available from: [Link]

-

The complex biology of aryl hydrocarbon receptor activation in cancer and beyond. (2023). Seminars in Cancer Biology. Available from: [Link]

Sources

- 1. Buy this compound | 89059-46-1 [smolecule.com]

- 2. This compound | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Early life exposure to common chemical permanently disrupts gut microbiome | Eberly College of Science [science.psu.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. Effects of Early Life Exposures to the Aryl Hydrocarbon Receptor Ligand TCDF on Gut Microbiota and Host Metabolic Homeostasis in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ewg.org [ewg.org]

- 8. rais.ornl.gov [rais.ornl.gov]

- 9. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 10. The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aryl Hydrocarbon Receptor Activation by TCDD Modulates Expression of Extracellular Matrix Remodeling Genes during Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TCDD and Dioxin: Toxicology Consultants and Assessment Specialists [experttoxicologist.com]

- 17. Teratogenicity of 2.3.7.8-tetrachlorodibenzofuran (TCDF) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thenewlede.org [thenewlede.org]

- 19. sciencedaily.com [sciencedaily.com]

- 20. researchgate.net [researchgate.net]

- 21. Effects of Early Life Exposures to the Aryl Hydrocarbon Receptor Ligand TCDF on Gut Microbiota and Host Metabolic Homeostasis in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Automated dose-response analysis of the relative hepatic gene expression potency of TCDF in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. med.emory.edu [med.emory.edu]

- 26. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 27. promega.com [promega.com]

- 28. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Environmental Sources and Formation of 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF)

Abstract

2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) is a prominent member of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants (POPs) with significant toxicological concern. It is not produced commercially but is an unintentional byproduct of numerous industrial and thermal processes.[1][2] Due to its environmental persistence, bioaccumulative nature, and high toxicity, understanding its sources and formation mechanisms is critical for environmental monitoring, risk assessment, and the development of effective mitigation strategies. This guide provides a comprehensive technical overview of the primary environmental sources of 2,3,7,8-TCDF and delves into the complex chemical pathways governing its formation, including precursor-mediated reactions and de novo synthesis. Methodologies for its ultra-trace quantification in environmental matrices are also detailed to provide a complete picture for the research and regulatory communities.

Introduction: The Toxicological Significance of 2,3,7,8-TCDF

This compound is one of 135 possible PCDF congeners, distinguished by the number and position of chlorine atoms on the dibenzofuran backbone.[2] The congeners with chlorine substitution at positions 2, 3, 7, and 8 exhibit significant "dioxin-like" toxicity, acting through the aryl hydrocarbon (Ah) receptor to elicit a range of adverse health effects.[2][3] These effects include immunotoxicity, endocrine disruption, and potential carcinogenicity.[2][4]

While 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) is the most potent congener, 2,3,7,8-TCDF is frequently detected in environmental samples and contributes significantly to the total toxic equivalency (TEQ) of a sample—a measure used to express the combined toxicity of all dioxin-like compounds relative to 2,3,7,8-TCDD.[5] Its ubiquity and persistence in soil, air, and biota, coupled with its bioaccumulation in the food chain, make it a priority pollutant for environmental and health agencies worldwide.[5][6] The primary route of human exposure is through the consumption of contaminated foods, particularly high-fat animal products like meat, dairy, and fish.[5][7]

Major Environmental Sources of 2,3,7,8-TCDF

The release of 2,3,7,8-TCDF into the environment is exclusively from anthropogenic activities. These sources can be broadly categorized into thermal/combustion processes, industrial manufacturing, and secondary or reservoir sources.[5] Combustion sources are responsible for the majority of TCDF releases.[8]

Thermal and Combustion Processes

Combustion is the single largest contributor to environmental PCDF contamination.[8] Formation occurs when organic material, a chlorine source, and a catalyst are subjected to high temperatures under specific conditions.

-

Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are historically the most significant sources of TCDFs.[5][8][9] Incomplete combustion in these facilities provides the ideal conditions for PCDF formation.

-

Metal Smelting and Refining: High-temperature processes in the primary and secondary metals industry, such as sintering and smelting, can generate TCDFs, particularly if the raw materials (e.g., scrap metal with plastic coatings) are contaminated with chlorine.[2][5]

-

Fossil Fuel and Wood Combustion: The burning of coal, wood, and petroleum products in power plants, industrial boilers, and residential fireplaces releases TCDFs.[5][6] The presence of chlorine in the fuel and fly ash facilitates their formation.

-

Uncontrolled Burning: Accidental fires, such as those involving buildings or transformers containing polychlorinated biphenyls (PCBs), and open burning of waste can lead to significant, localized releases of TCDFs.[1]

Industrial Chemical Processes

Certain industrial processes, particularly those involving chlorinated organic chemicals, are known sources of 2,3,7,8-TCDF.

-

Pulp and Paper Manufacturing: The use of elemental chlorine for bleaching wood pulp was a major source of both 2,3,7,8-TCDD and 2,3,7,8-TCDF, which were discharged in mill effluents and contaminated sludge.[7][8][10] While industry-wide process changes have led to a 90% reduction in these emissions since the late 1980s, historical contamination remains a concern.[8]

-

Chemical Manufacturing: TCDFs are formed as unwanted byproducts in the production of certain chlorinated chemicals, such as chlorophenols and their derivatives, which were used in pesticides and herbicides.[1][3] The manufacturing process for the herbicide 2,4,5-T, for instance, was notoriously contaminated with the related compound 2,3,7,8-TCDD.[11][12]

The diagram below illustrates the primary pathways for the release of 2,3,7,8-TCDF into the environment.

Caption: Major environmental sources and transport pathways of 2,3,7,8-TCDF.

Chemical Formation Mechanisms

The formation of 2,3,7,8-TCDF is governed by two primary chemical pathways: synthesis from chlorinated aromatic precursors and de novo synthesis from elemental carbon. The dominant pathway depends on the specific conditions of the thermal or industrial process.

Precursor-Mediated Synthesis

This pathway involves the chemical transformation of existing chlorinated aromatic compounds into PCDFs. The reactions are typically thermally driven and can occur in both industrial chemical processes and combustion zones.

-

From Chlorophenols (CPs): The intermolecular condensation of two ortho-chlorophenol molecules can form PCDFs.[1][2] This was a significant formation route during the high-temperature, alkaline production of certain chlorinated pesticides.

-

From Polychlorinated Biphenyls (PCBs): PCBs can undergo intramolecular cyclization to form PCDFs through the loss of two ortho-chlorine atoms or an ortho-hydrogen and an ortho-chlorine atom.[1] This is a critical formation pathway in accidental fires involving PCB-filled electrical transformers. The reaction requires temperatures between 500 and 700 °C.[2]

De Novo Synthesis

De novo synthesis is the dominant formation mechanism in modern, well-controlled incinerators and other high-temperature industrial processes.[13][14] It is a complex, heterogeneous gas-solid reaction that occurs on the surface of fly ash particles in post-combustion zones. The key ingredients are:

-

Carbon Source: Residual carbon (soot) on the surface of fly ash particles.[9]

-

Chlorine Source: Can be inorganic (e.g., HCl, Cl₂) or organic.

-

Metal Catalyst: Transition metals, particularly copper salts (e.g., CuCl₂), present in the fly ash act as highly effective catalysts.[9]

-

Oxygen: An oxidizing atmosphere is required.

-

Temperature Window: The reaction is most efficient in a temperature range of 200°C to 450°C.[9][15]

The process involves the catalyzed oxy-chlorination of the carbon matrix on the fly ash, leading to the formation of chlorinated aromatic structures that ultimately cyclize to form PCDDs and PCDFs.[9]

The diagram below outlines these two fundamental formation pathways.

Caption: The two primary chemical pathways for 2,3,7,8-TCDF formation.

Comparison of Formation Mechanisms

| Feature | Precursor-Mediated Synthesis | De Novo Synthesis |

| Primary Location | Chemical manufacturing reactors, PCB fires | Post-combustion zones of incinerators, boilers |

| Reactants | Chlorinated aromatic compounds (e.g., CPs, PCBs) | Elemental carbon, chlorine source, oxygen |

| Key Requirement | Presence of specific precursor molecules | Catalytic fly ash surface |

| Temperature Range | Variable; >150°C for CPs, 500-700°C for PCBs[1][2] | Optimal window of 200-450°C[9][15] |

| Significance | Major source from historical chemical production and accidents | Dominant pathway in modern thermal processes |

Analytical Methodology for Quantification

The extreme toxicity of 2,3,7,8-TCDF necessitates highly sensitive and specific analytical methods capable of detecting it at ultra-trace levels (parts-per-trillion [ppt] to parts-per-quadrillion [ppq]).[16] The standard, regulatory-accepted methodology is isotope dilution high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[16][17]

Generalized Analytical Protocol (based on EPA Methods 1613/8280B)

The analysis of environmental samples is a multi-step process designed to isolate and concentrate the target analytes while removing interfering compounds from the complex sample matrix.

Step 1: Sample Fortification (Spiking)

-

Prior to extraction, the sample (e.g., 10g of soil, 1L of water) is spiked with a known amount of a ¹³C-labeled internal standard solution containing ¹³C₁₂-2,3,7,8-TCDF and other labeled congeners. This standard is used to accurately quantify the native analytes by correcting for any losses during sample preparation.

Step 2: Extraction

-

Soils/Sediments/Fly Ash: Samples are typically extracted using a Soxhlet apparatus with a solvent like toluene for 16-24 hours.

-

Aqueous Samples: Liquid-liquid extraction is performed using a solvent such as methylene chloride in a separatory funnel.[18]

Step 3: Multi-Stage Chromatographic Cleanup

-

The raw extract contains numerous interfering compounds that must be removed. This is the most complex part of the sample preparation.

-

Acid/Base Washing: The extract is washed with concentrated sulfuric acid and potassium hydroxide to remove bulk organic interferences.

-

Column Chromatography: The extract is passed through a sequence of chromatographic columns to separate the TCDFs from different chemical classes. A typical sequence includes:

-

Alumina Column: Removes bulk polar compounds.

-

Silica Gel Column: Further separation from non-polar interferences.

-

Activated Carbon Column: This is a critical step. The planar structure of TCDFs allows them to be selectively retained on the carbon, while non-planar compounds (like many PCBs) pass through. The TCDFs are then back-flushed from the column with a strong solvent like toluene.[17]

-

Step 4: Concentration and Recovery Standard Addition

-

The cleaned extract is carefully concentrated to a final volume of ~20 µL.

-

Just before analysis, a ¹³C-labeled recovery (or "syringe") standard is added to evaluate the efficiency of the injection and the performance of the analytical instrument.

Step 5: HRGC/HRMS Analysis

-

An aliquot of the final extract is injected into the HRGC/HRMS system.

-

Gas Chromatography (GC): A long capillary column (e.g., 60m DB-5) is used to separate the individual TCDF congeners based on their boiling points and polarity. It is crucial to achieve chromatographic separation of 2,3,7,8-TCDF from other TCDF isomers.[16]

-

Mass Spectrometry (MS): The HRMS is operated in Selected Ion Monitoring (SIM) mode at a mass resolution of ≥10,000. It monitors for the specific molecular ions of both the native (¹²C) and labeled (¹³C) TCDFs, providing definitive identification and quantification.

The workflow for this analytical process is visualized below.

Caption: Standard analytical workflow for the determination of 2,3,7,8-TCDF.

Conclusion

2,3,7,8-TCDF remains a significant environmental contaminant due to its toxicity and persistence. Its formation is inextricably linked to a wide array of thermal and industrial activities that are fundamental to modern society. While regulatory actions and changes in industrial practices, such as the shift away from chlorine bleaching in the pulp and paper industry, have successfully reduced emissions from key sources, TCDF continues to be generated by combustion processes.[5][8] The primary mechanisms of formation—precursor-mediated reactions and de novo synthesis—are well-understood, providing a scientific basis for developing and implementing control technologies in industrial settings. Continued vigilance, advanced monitoring using highly sensitive analytical techniques like HRGC/HRMS, and a thorough understanding of its environmental chemistry are essential for managing the risks posed by this potent dioxin-like compound.

References

- National Center for Biotechnology Information. (n.d.). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL.

- Wikipedia. (n.d.). This compound.

- U.S. Environmental Protection Agency. (n.d.). Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin.

- National Center for Biotechnology Information. (n.d.). Sources of Dioxins and Dioxin-like Compounds in the Environment.

- U.S. Environmental Protection Agency. (n.d.). 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (2,3,7,8,-TCDD).

- Fiedler, H. (2007). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Environmental Monitoring, 9(2), 113-124.

- Delaware Health and Social Services. (n.d.). 2,3,7,8-TCDD.

- Smolecule. (n.d.). This compound.

- U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

- Vehlow, J. (2005). Dioxins in Waste Combustion – Conclusions from 20 Years of Research. IEA Bioenergy Task 36.

- Chen, T., et al. (2018). Comprehensive diagnosis of PCDD/F emission from three hazardous waste incinerators. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170418.

- Probst, K. N., & Finkel, A. M. (1997). Control of Dioxins from the Pulp and Paper Industry Under the Clean Water Act and Lead in Soil at Superfund Mining Sites. Resources for the Future.

- Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin.

- ResearchGate. (n.d.). Formation of 2,3,7,8‐tetrachloro‐p‐dibenzodioxin as a byproduct in the manufacturing of the herbicides 2,4,5‐T or Silvex.

- Buekens, A., & Huang, H. (2017). De novo synthesis of dioxins: a review. Journal of the Air & Waste Management Association, 67(2), 121-140.

- ResearchGate. (n.d.). Formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin by the alkaline hydrolysis and subsequent dimerization of sodium 2,4,5-trichlorophenate.

- Environmental Working Group. (n.d.). 2,3,7,8-TCDF (tetrafuran).

- Xhrouet, C., Pirard, C., & De Pauw, E. (2001). De novo synthesis of polychlorinated dibenzo-p-dioxins and dibenzofurans on fly ash from a sintering process. Environmental Science & Technology, 35(8), 1616-1623.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 89059-46-1 [smolecule.com]

- 3. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 4. ewg.org [ewg.org]

- 5. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. dhss.delaware.gov [dhss.delaware.gov]

- 8. Sources of Dioxins and Dioxin-like Compounds in the Environment - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. task36.ieabioenergy.com [task36.ieabioenergy.com]

- 10. media.rff.org [media.rff.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive diagnosis of PCDD/F emission from three hazardous waste incinerators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. De novo synthesis of polychlorinated dibenzo-p-dioxins and dibenzofurans on fly ash from a sintering process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. epa.gov [epa.gov]

An In-depth Technical Guide to the Toxicological Profile of 2,3,7,8-Tetrachlorodibenzofuran (TCDF)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 2,3,7,8-TCDF

2,3,7,8-Tetrachlorodibenzofuran (TCDF) is a polychlorinated dibenzofuran (PCDF) that has garnered significant attention within the scientific community due to its potent toxicity and persistence in the environment. As an unintended byproduct of various industrial processes, including waste incineration and the manufacturing of certain chemicals, its presence poses a considerable risk to both human and ecological health.[1] This guide provides a comprehensive overview of the toxicological profile of TCDF, delving into its physicochemical characteristics, toxicokinetics, mechanism of action, and the multifaceted toxic effects observed in preclinical studies. Our objective is to equip researchers and drug development professionals with the critical knowledge necessary to understand, assess, and mitigate the risks associated with this compound.

Physicochemical Properties of 2,3,7,8-TCDF

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its environmental fate, bioavailability, and toxicological behavior. TCDF is a solid, colorless crystalline substance with a high octanol-water partition coefficient (Log Kow), indicating its lipophilic nature and propensity to bioaccumulate in fatty tissues.[1]

| Property | Value | Source |

| Chemical Formula | C₁₂H₄Cl₄O | [1] |

| Molar Mass | 306.0 g/mol | [2] |

| Melting Point | 227-228 °C | PubChem |

| Water Solubility | 0.35 µg/L at 25 °C | PubChem |

| Vapor Pressure | 1.5 x 10⁻⁶ mmHg at 25 °C | PubChem |

| Log Kow (Octanol-Water Partition Coefficient) | 6.5 | PubChem |

Causality Insight: The high lipophilicity (indicated by the high Log Kow) is a key determinant of TCDF's toxicokinetics. It governs its absorption across biological membranes, extensive distribution to adipose tissue, and resistance to rapid elimination, leading to a long biological half-life and the potential for chronic toxicity.

Toxicokinetics: The Journey of TCDF in the Body

The toxicokinetics of TCDF—its absorption, distribution, metabolism, and excretion (ADME)—are critical to understanding its target organ toxicity and dose-response relationships.

Absorption

TCDF is readily absorbed through the gastrointestinal tract, lungs, and to a lesser extent, the skin. Oral absorption is the primary route of exposure for the general population, mainly through the consumption of contaminated food, particularly high-fat animal products.

Distribution

Following absorption, TCDF is distributed throughout the body via the bloodstream, bound to lipoproteins. Due to its lipophilicity, it preferentially accumulates in adipose tissue, which acts as a long-term reservoir. The liver is another major site of accumulation.

Metabolism: A Double-Edged Sword

The metabolism of TCDF is a crucial factor influencing its toxicity and is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically the CYP1A subfamily.[3]

-

Primary Metabolic Pathway: The metabolism of TCDF is initiated by CYP1A1, which hydroxylates the TCDF molecule.[3] This is a critical detoxification step, as it increases the water solubility of the compound, facilitating its excretion.

-

Enzyme Induction: TCDF, like other dioxin-like compounds, is a potent inducer of its own metabolism through the activation of the aryl hydrocarbon receptor (AhR). This leads to an increased expression of CYP1A1, which can enhance the clearance of TCDF.[3] However, this induction can also lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[4]

Experimental Insight: The central role of CYP1A1 in TCDF metabolism has been elucidated through in vitro studies using liver microsomes and selective chemical inhibitors.[3] For instance, the use of 1-ethynylpyrene, a specific inhibitor of CYP1A1, has been shown to significantly reduce the metabolism of TCDF in rat liver microsomes.[3]

Excretion

The hydroxylated metabolites of TCDF are conjugated with glucuronic acid or sulfate and are primarily excreted in the bile and subsequently eliminated in the feces. A smaller proportion is excreted in the urine. The elimination half-life of TCDF is species-dependent but is generally long due to its sequestration in adipose tissue.

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The vast majority of TCDF's toxic effects are mediated through its high-affinity binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells.[5]

Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,3,7,8-TCDF.

The Signaling Cascade:

-

Ligand Binding: TCDF enters the cell and binds to the AhR, which is located in the cytoplasm in an inactive complex with several chaperone proteins, including heat shock protein 90 (Hsp90).[5]

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

-

Heterodimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those encoding for CYP1A1, CYP1A2, and other proteins involved in cellular processes.

-

Toxic Responses: The altered gene expression disrupts normal cellular functions, leading to a wide range of toxic effects.

Toxicological Effects of 2,3,7,8-TCDF

The activation of the AhR pathway by TCDF results in a pleiotropic array of toxic responses affecting multiple organ systems.

Hepatotoxicity (Liver Toxicity)

The liver is a primary target organ for TCDF toxicity. Observed effects include:

-

Hepatomegaly (Enlarged Liver): An increase in liver weight is a common finding.

-

Steatosis (Fatty Liver): Accumulation of lipids within hepatocytes.

-

Hepatocellular Hypertrophy: An increase in the size of liver cells.

-

Necrosis and Inflammation: At higher doses, cell death and inflammatory responses can occur.[6]

Pathological Insight: Histopathological examination of liver tissue from TCDF-exposed animals typically reveals centrilobular hypertrophy and fatty changes. In chronic studies with related compounds like 2,3,7,8-TCDD, a progression to toxic hepatitis has been observed.[7][8]

Immunotoxicity

TCDF is a potent immunosuppressant, primarily affecting cell-mediated immunity. Key effects include:

-

Thymic Atrophy: A significant decrease in the size and weight of the thymus, a critical organ for T-cell development.[9]

-

Suppression of T-cell Function: TCDF can impair the function of T-lymphocytes, leading to a reduced ability to mount an effective immune response.[10]

-

Altered Cytokine Production: Dysregulation of cytokine production, which can further compromise immune function.[11]

Mechanistic Consideration: The immunosuppressive effects of TCDF are thought to be mediated by the AhR-dependent disruption of lymphocyte development and function.[12]

Developmental and Reproductive Toxicity

TCDF is a potent developmental toxicant, with prenatal exposure leading to a range of adverse outcomes.

-

Teratogenicity: TCDF has been shown to cause birth defects, with cleft palate and hydronephrosis (swelling of the kidneys) being the most characteristic malformations observed in mice.[9]

-

Embryo-fetal Lethality: At higher doses, TCDF can lead to increased fetal death and resorptions.[9]

-

Reproductive Effects: While less studied than its developmental effects, there is evidence to suggest that TCDF can also impact reproductive function.

Dose-Response Perspective: Studies in mice have demonstrated a clear dose-dependent increase in the incidence of cleft palate and hydronephrosis following in utero exposure to TCDF.[9]

Carcinogenicity

While TCDF itself is not considered a direct genotoxic carcinogen (i.e., it does not directly damage DNA), it is a potent tumor promoter.[13] This means it can enhance the growth and proliferation of cells that have been initiated by other carcinogenic agents. The International Agency for Research on Cancer (IARC) has classified the related and more potent compound, 2,3,7,8-TCDD, as a "known human carcinogen" (Group 1), and TCDF is considered to have a similar mechanism of action.[13]

Quantitative Toxicological Data

The following table summarizes key quantitative toxicological data for 2,3,7,8-TCDF. It is important to note that there can be significant species-specific differences in sensitivity.

| Endpoint | Species | Route of Administration | Value | Source |

| LD₅₀ (Median Lethal Dose) | Guinea Pig | Intravenous | 5-10 µg/kg | [1] |

| LD₅₀ | Rat | Intravenous | >1 mg/kg | [1] |

| LD₅₀ | Mouse | Intravenous | >6 mg/kg | [1] |

| LD₅₀ | Monkey | Intravenous | 1 mg/kg | [1] |

| NOAEL (No-Observed-Adverse-Effect Level) - Developmental Toxicity (Cleft Palate) | Mouse | Intraperitoneal | <0.1 mg/kg | [9] |

| LOAEL (Lowest-Observed-Adverse-Effect Level) - Developmental Toxicity (Cleft Palate) | Mouse | Intraperitoneal | 0.1 mg/kg | [9] |

Toxic Equivalency Factor (TEF): To assess the risk of complex mixtures of dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) has been developed. TCDF has been assigned a TEF of 0.1, relative to 2,3,7,8-TCDD (which has a TEF of 1.0).[2] This indicates that TCDF is considered to be one-tenth as potent as TCDD.

Experimental Protocols for Toxicological Assessment

The toxicological evaluation of compounds like TCDF follows standardized protocols to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Experimental Workflow for Toxicological Assessment

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytochrome P4501A1 mediates the metabolism of this compound in the rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3,7,8-Tetrachlorodibenzo-p-dioxin induced cytochrome P450s alter the formation of reactive oxygen species in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of dioxin toxicity: relationship to risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Hepatotoxicity and carcinogenicity in female Sprague-Dawley rats treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD): a pathology working group reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Teratogenicity of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced decrease in anti-CD3-activated CD4(+) T cells: the roles of apoptosis, Fas, and TNF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)-induced suppression of immunity in THP-1-derived macrophages and the possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A review of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced changes in immunocompetence: 1991 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

Delving into the Dawn of Dioxin-Like Toxicity: An In-depth Technical Guide to Early Research on 2,3,7,8-Tetrachlorodibenzofuran (TCDF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the foundational research into the toxicity of 2,3,7,8-tetrachlorodibenzofuran (TCDF), a potent dioxin-like compound. Emerging from the shadows of industrial byproducts and environmental contamination, early investigations into TCDF were catalyzed by significant human poisoning incidents, most notably the "Yusho" and "Yucheng" rice oil diseases. These tragic events spurred a concerted scientific effort to understand the profound and varied toxicological effects of this compound. This guide meticulously details the early experimental approaches, the pivotal discovery of the Aryl Hydrocarbon Receptor (AhR) as the central mediator of TCDF's toxicity, and the initial characterization of its biochemical and pathological consequences. By examining the causality behind early experimental designs and methodologies, this document offers valuable insights into the nascent stages of understanding a critical class of environmental toxicants.

Introduction: The Emergence of a Potent Toxicant

This compound (TCDF) belongs to a family of polychlorinated dibenzofurans (PCDFs) that are not intentionally produced but are formed as unintentional byproducts in various industrial processes, such as the manufacturing of chlorinated compounds and waste incineration.[1] The toxicity of TCDF and related compounds became a significant public health concern following the "Yusho" incident in Japan in 1968 and the "Yucheng" incident in Taiwan in 1979.[2][3] In both cases, rice bran oil was contaminated with polychlorinated biphenyls (PCBs) and their heat-degradation products, including highly toxic PCDFs.[3] Analysis of blood and tissues from affected individuals revealed the presence of several PCDF congeners, with 2,3,4,7,8-pentachlorodibenzofuran being a major contributor to the observed toxicity.[4][5] These incidents provided the initial, tragic impetus for intensive research into the toxicological properties of these compounds, with TCDF being a key focus due to its structural similarity to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

The early research landscape was driven by the need to understand the severe symptoms observed in Yusho and Yucheng patients, which included chloracne, hyperpigmentation, ocular discharge, and long-term effects on the immune and reproductive systems.[4] This guide will navigate the seminal studies that laid the groundwork for our current understanding of TCDF toxicity, focusing on the period from the late 1960s to the early 1980s.

Early Toxicological Investigations: Unraveling a Spectrum of Effects

Initial toxicological studies of TCDF and related compounds were primarily conducted in animal models to replicate and understand the pathologies observed in humans. The choice of animal models was critical, as a profound species-specific sensitivity to dioxin-like compounds was quickly recognized.

The Guinea Pig: A Highly Sensitive Model

Early comparative toxicity studies identified the guinea pig as an exceptionally sensitive species to TCDD and related compounds, exhibiting lethality at doses significantly lower than other laboratory animals like mice and rats.[6][7] This high sensitivity made the guinea pig a crucial model for investigating the acute and sub-chronic toxicity of TCDF.

Experimental Rationale: The pronounced sensitivity of the guinea pig allowed researchers to study the toxic effects of TCDF at very low doses, providing a model that could potentially reflect the high susceptibility observed in some human populations. The marked and rapid onset of toxicity in this species facilitated the identification of key target organs and pathological changes.

Key Pathological Findings in Early Animal Studies

Across various animal models, early research consistently identified a core set of target organs and pathological alterations following TCDF exposure.

-

Hepatotoxicity: The liver was quickly established as a primary target of TCDF. Histopathological examinations revealed dose-dependent hepatocytomegaly (enlargement of liver cells), lipid accumulation (fatty liver), and in some cases, necrosis (cell death).[6]

-

Thymic Atrophy: A hallmark of dioxin-like toxicity, severe atrophy (shrinking) of the thymus gland was consistently observed in TCDF-exposed animals.[6] This finding was a critical early indicator of the profound immunotoxic potential of these compounds.

-

Dermal Lesions: In species like the rhesus monkey, TCDF induced skin lesions, including chloracne, hyperkeratosis, and sebaceous gland atrophy, mirroring the dermatological symptoms seen in Yusho patients.[6]

-

Wasting Syndrome: A progressive loss of body weight, often referred to as "wasting syndrome," was a common and often lethal effect of TCDF exposure in many species. This effect was not simply due to decreased food intake, suggesting a deeper metabolic disruption.

-

Teratogenicity and Reproductive Toxicity: Early studies in mice demonstrated the potent teratogenic (birth defect-causing) effects of TCDF and TCDD.[8] These compounds were found to cross the placenta and cause developmental abnormalities, such as cleft palate, at doses that were not maternally toxic.

The Pivotal Discovery: The Aryl Hydrocarbon Receptor (AhR)

The diverse and potent toxic effects of TCDF and TCDD strongly suggested a common, specific mechanism of action. The breakthrough in understanding this mechanism came with the identification and characterization of a specific intracellular protein: the Aryl Hydrocarbon Receptor (AhR).

The seminal work of Dr. Alan Poland and his colleagues in the 1970s was instrumental in elucidating the role of the AhR.[9][10] Their research demonstrated that the toxicity of TCDD and related compounds was mediated through binding to this receptor.

Causality in Experimental Design: The hypothesis of a receptor-mediated mechanism was driven by several key observations: the strict structure-activity relationship for toxicity (only specific congeners were highly toxic), the pleiotropic nature of the response (a wide range of effects), and the genetic differences in sensitivity to these compounds among different strains of mice.

Early Experimental Protocols for AhR Characterization

The initial characterization of the AhR relied on the development of novel biochemical assays.

Experimental Protocol: Radioligand Binding Assay (Early 1980s Methodology)

-

Preparation of Cytosolic Fraction: Livers from untreated animals (e.g., C57BL/6 mice, known to be responsive) were homogenized in a cold buffer (e.g., Tris-HCl with EDTA and dithiothreitol) and centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction (supernatant), which contained the soluble AhR.

-

Incubation with Radiolabeled Ligand: The cytosol was incubated with a radiolabeled form of a high-affinity ligand, typically [³H]-TCDD, at various concentrations.

-

Separation of Bound and Free Ligand: To separate the receptor-bound [³H]-TCDD from the unbound ligand, methods such as charcoal-dextran adsorption or sucrose density gradient centrifugation were employed. The charcoal would adsorb the small, free [³H]-TCDD molecules, leaving the larger receptor-ligand complexes in solution.

-

Quantification of Binding: The amount of radioactivity in the supernatant (representing bound ligand) was measured using liquid scintillation counting.

-

Data Analysis: Scatchard analysis was commonly used to determine the binding affinity (Kd) and the concentration of receptor sites (Bmax) from the saturation binding data.

This assay was crucial for demonstrating the high-affinity, saturable, and specific binding of TCDD and, by extension, TCDF to a cytosolic protein.[11]

The AhR Signaling Pathway: An Early Conception

Based on these early binding studies and observations of enzyme induction, a preliminary model of the AhR signaling pathway was proposed.

Caption: Early model of the AhR signaling pathway.

This early model correctly identified the key steps of ligand binding, nuclear translocation, dimerization with the AhR nuclear translocator (ARNT), and binding to specific DNA sequences (Dioxin Responsive Elements or DREs) to initiate gene transcription.

Biochemical Effects: Enzyme Induction as a Key Indicator

One of the most sensitive and earliest studied biochemical effects of TCDF and TCDD was the potent induction of a battery of drug-metabolizing enzymes, particularly cytochrome P450-dependent monooxygenases.

The EROD Assay: A Workhorse of Early Dioxin Research

The induction of Cytochrome P450 1A1 (CYP1A1) was frequently measured using the ethoxyresorufin-O-deethylase (EROD) activity assay.[12][13] This assay became a hallmark of exposure to AhR agonists.

Experimental Rationale: The EROD assay provided a sensitive, quantitative, and relatively straightforward method to measure a specific biological response to TCDF exposure. The induction of this enzyme was directly linked to the activation of the AhR pathway, making it an excellent biomarker of exposure and effect.

Experimental Protocol: Ethoxyresorufin-O-deethylase (EROD) Assay (Early 1980s)

-

Preparation of Microsomes: Livers from control and TCDF-treated animals were homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

-

Incubation: The microsomal preparation was incubated in a buffer containing the substrate, 7-ethoxyresorufin, and a source of reducing equivalents, typically NADPH.

-

Enzymatic Reaction: CYP1A1 in the microsomes catalyzes the O-deethylation of 7-ethoxyresorufin to produce the highly fluorescent product, resorufin.

-

Measurement of Fluorescence: The reaction was stopped, and the amount of resorufin produced was quantified using a fluorometer.

-

Calculation of Activity: The EROD activity was expressed as the rate of resorufin formation per minute per milligram of microsomal protein.